Erythronolide A, 12-deoxy-
Overview
Description
Erythronolide A, 12-deoxy- is a macrolide compound that serves as a precursor to several antibiotics, including erythromycin. It is characterized by its complex structure, which includes multiple stereogenic centers. This compound is significant in the field of medicinal chemistry due to its role in the synthesis of antibiotics that are effective against a variety of bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythronolide A, 12-deoxy- involves several key steps, including the use of chiral building blocks and stereoselective reactions. One notable method involves the activation of a precursor molecule followed by diastereoselective 1,3-dipolar cycloaddition . The synthesis starts with simple chirons, such as alcohols, which undergo functional group manipulations and cycloadditions to form the desired macrolide structure .
Industrial Production Methods: Industrial production of Erythronolide A, 12-deoxy- typically involves the cultivation of erythromycin-producing strains of Streptomyces erythreus under aerobic conditions. This biotechnological approach leverages the natural biosynthetic pathways of the microorganism to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: Erythronolide A, 12-deoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce different derivatives with enhanced biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide and potassium tert-butoxide.
Major Products: The major products formed from these reactions include various hydroxylated and methylated derivatives of Erythronolide A, 12-deoxy-, which can exhibit different pharmacological properties .
Scientific Research Applications
Erythronolide A, 12-deoxy- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Erythronolide A, 12-deoxy- involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is facilitated by the binding of the compound to the 50S subunit of the ribosome, thereby preventing the translocation of peptides and ultimately leading to bacterial cell death . The molecular targets include various ribosomal proteins and RNA components involved in the translation process .
Comparison with Similar Compounds
Erythronolide A, 12-deoxy- can be compared with other macrolide compounds such as:
Erythronolide B: Another precursor to erythromycin with a similar structure but different functional groups.
Erythronolide H and I: These compounds share a similar macrolide ring structure but differ in their side chains and functional groups.
The uniqueness of Erythronolide A, 12-deoxy- lies in its specific stereochemistry and functional groups, which contribute to its distinct biological activity and its role as a precursor in the synthesis of erythromycin .
Properties
IUPAC Name |
14-ethyl-4,6,7,12-tetrahydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O7/c1-8-15-11(3)17(23)12(4)16(22)10(2)9-21(7,27)19(25)13(5)18(24)14(6)20(26)28-15/h10-15,17-19,23-25,27H,8-9H2,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBRGCCVTUPRFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)O)C)O)(C)O)C)C)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275990 | |
Record name | Erythronolide A, 12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3225-82-9, 19270-26-9 | |
Record name | Erythronolide B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003225829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Erythronolide A, 12-deoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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